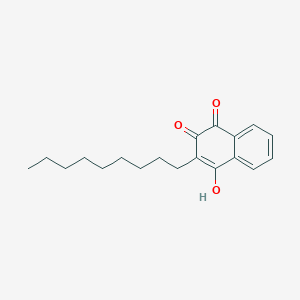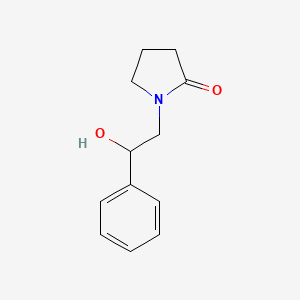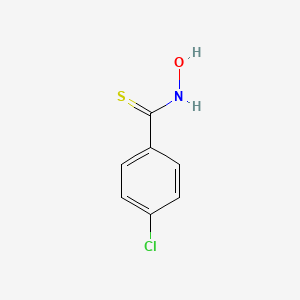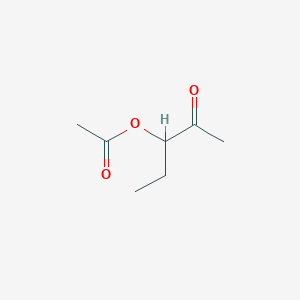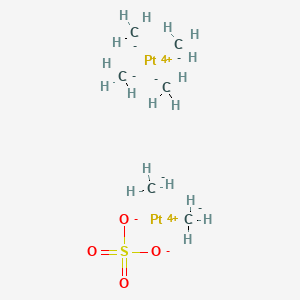
Platinum(4+) sulfate methanide (2/1/6)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(4+) sulfate methanide (2/1/6) is a complex inorganic compound with the chemical formula Pt(SO4)2(CH3)6. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. It is a platinum-based compound, which means it contains platinum in its +4 oxidation state, along with sulfate and methanide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(4+) sulfate methanide (2/1/6) typically involves the reaction of platinum(IV) chloride with methanol in the presence of sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ \text{PtCl}_4 + 6 \text{CH}_3\text{OH} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{Pt(SO}_4\text{)}_2(\text{CH}_3)_6 + 4 \text{HCl} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of Platinum(4+) sulfate methanide (2/1/6) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(4+) sulfate methanide (2/1/6) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum compounds, such as platinum(II) complexes.
Substitution: The methanide groups can be substituted with other ligands, leading to the formation of different platinum complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(VI) compounds, while reduction may produce platinum(II) complexes. Substitution reactions can lead to a wide range of platinum-based compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Platinum(4+) sulfate methanide (2/1/6) has several scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of platinum-based drugs for cancer treatment.
Medicine: Platinum(4+) sulfate methanide (2/1/6) is investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in industrial processes, such as the production of high-performance materials and as a catalyst in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Platinum(4+) sulfate methanide (2/1/6) involves its interaction with molecular targets and pathways in biological systems. In the context of cancer treatment, the compound is believed to interact with DNA, leading to the formation of DNA adducts that inhibit DNA replication and transcription. This ultimately results in cell death, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Platinum(4+) sulfate methanide (2/1/6) include other platinum-based complexes, such as:
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug used in cancer therapy.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(4+) sulfate methanide (2/1/6) is unique due to its specific combination of sulfate and methanide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
20888-70-4 |
|---|---|
Molekularformel |
C6H18O4Pt2S |
Molekulargewicht |
576.4 g/mol |
IUPAC-Name |
carbanide;platinum(4+);sulfate |
InChI |
InChI=1S/6CH3.H2O4S.2Pt/c;;;;;;1-5(2,3)4;;/h6*1H3;(H2,1,2,3,4);;/q6*-1;;2*+4/p-2 |
InChI-Schlüssel |
TYLYDVXWAJNNOP-UHFFFAOYSA-L |
Kanonische SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[CH3-].[O-]S(=O)(=O)[O-].[Pt+4].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)
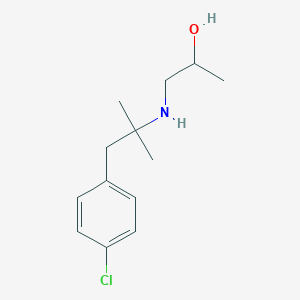

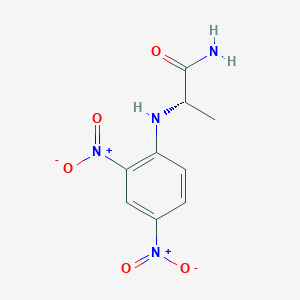
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


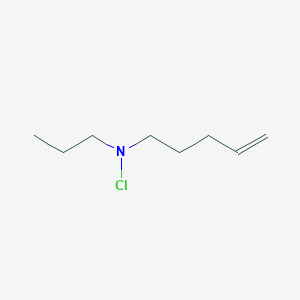
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
